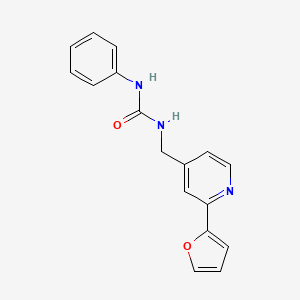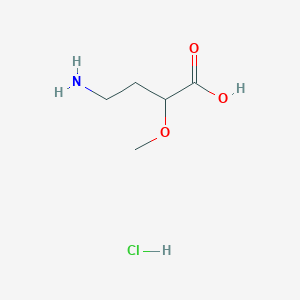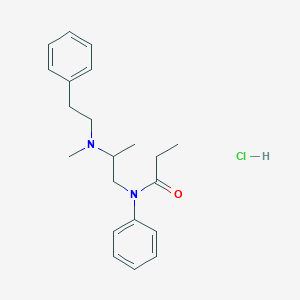
1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-phenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-phenylurea is a chemical compound that features a unique structure combining a furan ring, a pyridine ring, and a phenylurea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-phenylurea typically involves the following steps:
Formation of the Furan-2-yl Pyridine Intermediate: This step involves the coupling of a furan derivative with a pyridine derivative. The reaction conditions often include the use of a palladium catalyst and a base in an inert atmosphere.
Introduction of the Phenylurea Moiety: The intermediate is then reacted with an isocyanate derivative to form the final product. This step may require the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
化学反応の分析
Types of Reactions
1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The phenylurea moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can have different functional groups attached to the furan, pyridine, or phenylurea moieties.
科学的研究の応用
1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-phenylurea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with specific molecular targets in cancer cells.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Catalysis: It serves as a catalyst or catalyst precursor in various organic reactions, including cross-coupling reactions.
作用機序
The mechanism of action of 1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions.
類似化合物との比較
Similar Compounds
1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea: This compound has a similar structure but with a naphthalene moiety instead of a phenyl group.
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide:
Uniqueness
1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-phenylurea is unique due to its specific combination of a furan ring, a pyridine ring, and a phenylurea moiety
特性
IUPAC Name |
1-[[2-(furan-2-yl)pyridin-4-yl]methyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c21-17(20-14-5-2-1-3-6-14)19-12-13-8-9-18-15(11-13)16-7-4-10-22-16/h1-11H,12H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBYVNSGBLTNCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCC2=CC(=NC=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(3-{3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl}-3-oxopropyl)benzonitrile](/img/structure/B2771593.png)
![N-[1-(3-Methoxy-1,2-thiazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2771596.png)
![4-[4-(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidine-1-carbonyl]benzene-1-sulfonamide](/img/structure/B2771597.png)
![ethyl 2-[(3-{4-[(2-methoxyethyl)carbamoyl]phenyl}-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate](/img/structure/B2771598.png)

![Tert-butyl 3-[(2-chloroacetyl)-(2,2,2-trifluoroethyl)amino]piperidine-1-carboxylate](/img/structure/B2771600.png)
![N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxamide](/img/structure/B2771601.png)
![N-(2-chloro-4-methylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2771602.png)
![N-(2-ethoxyphenyl)-5-[(2-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2771604.png)

![N-(2,4-difluorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2771611.png)

![N-(2-methoxyphenyl)-N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-methylbenzene-1-sulfonamide](/img/structure/B2771615.png)
![N-({[(3,4-dichlorobenzyl)oxy]imino}methyl)-1-(2-pyrimidinyl)-4-piperidinecarboxamide](/img/structure/B2771616.png)
